5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AFT-1 or ST1535 and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in regulating neuronal excitability. This compound has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and antinociceptive effects.
Biochemical and Physiological Effects
5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce oxidative stress, which plays a crucial role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high yield synthesis method. This makes it a cost-effective option for large-scale synthesis. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on 5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could explore its potential use in treating chronic pain conditions. Additionally, further studies could investigate the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
Conclusion
In conclusion, 5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is cost-effective, and it exhibits various biochemical and physiological effects, making it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and therapeutic potential.
Scientific Research Applications
The potential therapeutic applications of 5-(1-adamantylmethyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol have been explored in various scientific research studies. This compound has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(1-adamantylmethyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c23-17-20-19-16(21(17)11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-15H,1-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBSUSYBVRALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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